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Compound of Interest

Compound Name: 3-(2-Aminophenoxy)propanamide

CAS No.: 1094235-02-5

Cat. No.: B1519161

Get Quote

Executive Summary & Retrosynthetic Analysis
The target molecule, 3-(2-aminophenoxy)propanamide, contains a phenyl ether linkage

connected to a primary amide side chain. The direct reaction of 2-aminophenol with acrylamide

or 3-chloropropanamide typically favors the formation of N-(2-hydroxyphenyl)propanamide

derivatives due to the higher nucleophilicity of the primary amine compared to the neutral

phenol.

To invert this selectivity, we utilize a Hard-Soft Acid-Base (HSAB) strategy combined with steric

protection. By converting the amine to a carbamate (Boc-protection), we reduce its

nucleophilicity and sterically hinder the nitrogen, allowing the phenoxide (generated in situ) to

react selectively with the alkylating agent.

Retrosynthetic Pathway
The synthesis is disconnected into three distinct phases:

Amine Masking: Protection of the aniline nitrogen.
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Etherification: Base-mediated O-alkylation.

Global Deprotection: Removal of the masking group.
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Figure 1: Retrosynthetic disconnection showing the Protection-Alkylation-Deprotection (PAD)

strategy.

Experimental Protocol
Step 1: Chemoselective N-Protection
Objective: Mask the aniline nitrogen to prevent N-alkylation. Reaction: 2-aminophenol + Di-tert-

butyl dicarbonate (

)

N-Boc-2-aminophenol.

Reagents: 2-Aminophenol (1.0 eq),

(1.1 eq),

(2.0 eq).

Solvent: THF:Water (1:1 v/v).

Procedure:

Dissolve 2-aminophenol in THF/Water.

Add

followed by slow addition of
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solution.

Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

Workup: Acidify carefully to pH 4-5 with 1M HCl (to protonate the phenol but not remove

Boc). Extract with Ethyl Acetate.[1] Wash with brine, dry over

, and concentrate.

Yield Expectation: >90%.

Checkpoint: The product should show a single N-H stretch in IR and a distinct t-butyl

singlet (

1.5 ppm) in

-NMR.

Step 2: O-Alkylation (The Critical Step)
Objective: Install the propanamide chain on the phenolic oxygen. Reaction:N-Boc-2-

aminophenol + 3-Chloropropanamide

3-(2-(N-Boc-amino)phenoxy)propanamide.

Rationale: We use 3-chloropropanamide under basic conditions. While acrylamide (Michael

addition) is an alternative, the alkyl halide route (SN2) is often more controllable in the lab

and avoids polymerization side-reactions common with acrylamides.

Reagents:N-Boc-2-aminophenol (1.0 eq), 3-Chloropropanamide (1.2 eq),

(2.5 eq), catalytic KI (0.1 eq).

Solvent: DMF (Anhydrous) or Acetone (Reflux).

Procedure:

Dissolve N-Boc-2-aminophenol in anhydrous DMF.

Add
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. Stir for 30 mins at RT. The solution may darken as the phenoxide forms.

Note: The

of Phenol is

10;

is sufficient. The Boc-NH (

17) remains protonated and non-nucleophilic.

Add 3-Chloropropanamide and catalytic KI.

Heat to 60–80°C for 12–18 hours.

Workup: Pour mixture into ice water. The product often precipitates. If not, extract with

EtOAc.

Purification: Recrystallization from Ethanol or Flash Chromatography (DCM:MeOH).

Yield Expectation: 70–85%.

Step 3: Global Deprotection
Objective: Remove the Boc group to release the free amine. Reaction: Acidolysis.

Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

Solvent: Dichloromethane (DCM).

Procedure:

Dissolve the Step 2 intermediate in DCM.

Add TFA (20% v/v final concentration) at 0°C.

Stir at RT for 2 hours.

Workup: Concentrate to remove excess TFA. Neutralize the residue with saturated
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solution to obtain the free base. Extract with DCM/Isopropanol (3:1) if the product is water-
soluble.[2][3]

Final Product: 3-(2-aminophenoxy)propanamide.

Data & Process Validation
Key Analytical Parameters
The following table summarizes the expected analytical signatures to validate the synthesis at

each stage.

Stage Intermediate
Key 1H-NMR Signal
(DMSO-d6)

IR Signature (

)

Start 2-Aminophenol

4.5-5.0 (br s,

),

9.0 (s, OH)

3300-3400 (

/OH)

Step 1 N-Boc-2-aminophenol
1.45 (s, 9H, t-Bu),

8.5 (s, NH)

1690 (Carbamate

C=O)

Step 2
O-Alkylated

Intermediate

4.1-4.2 (t, 2H,

),

2.4-2.5 (t, 2H,

)

1660 (Amide I), 1690

(Boc)

Step 3 Target Molecule

Loss of t-Bu singlet.

4.8 (br s,

)

1650-1660 (Amide),

1240 (Ether)

Reaction Pathway & Logic
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The following diagram illustrates the mechanistic logic, highlighting why the protection step is

mandatory to avoid the thermodynamic trap of N-alkylation.
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Figure 2: Comparison of reaction pathways. The direct route suffers from competing N-

alkylation, whereas the protected route enforces O-selectivity.

Alternative Industrial Route (Nitro-Reduction)
For large-scale applications where Boc-anhydride costs are prohibitive, an alternative route

uses 2-nitrophenol as the starting material. The nitro group acts as a "perfect" protecting group

for the amine.

O-Alkylation: 2-Nitrophenol + 3-Chloropropanamide +

3-(2-nitrophenoxy)propanamide.

Reduction: Hydrogenation (

, Pd/C) or Iron reduction (Fe/AcOH)

3-(2-aminophenoxy)propanamide.
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Note: This route is chemically efficient but requires handling nitro compounds (potential

energetic hazards) and hydrogenation equipment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Aminophenoxy)propanamide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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